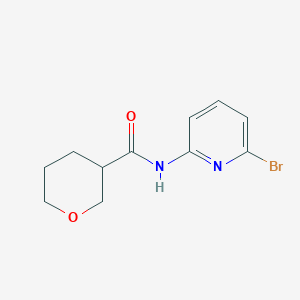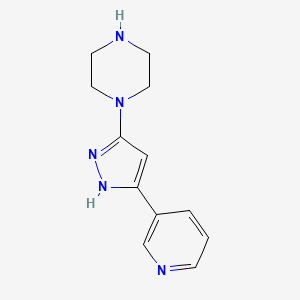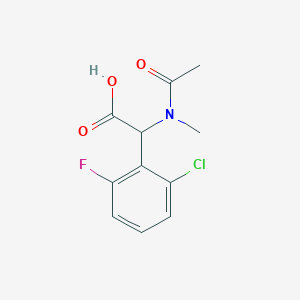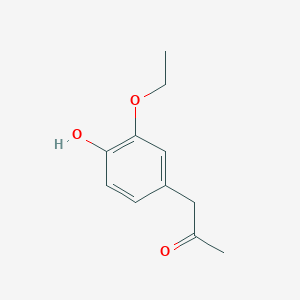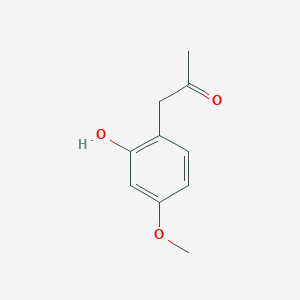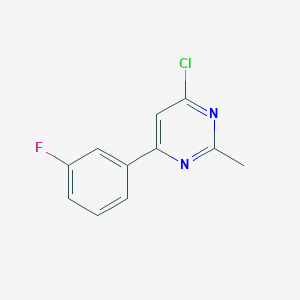
4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine
Overview
Description
“4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been determined through various methods, including mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For example, the methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate is displaced by cyanide ion .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary. For example, some compounds are stored in an inert atmosphere, under -20C .Scientific Research Applications
Anti-inflammatory Activities
- Scientific Field : Pharmacology .
- Summary of Application : Pyrimidines have been found to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Protein Kinase Inhibitors for Cancer Treatment
- Scientific Field : Oncology .
- Summary of Application : Pyrimidine derivatives have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
- Methods of Application : The reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with 3-fluoroaniline in the presence of Hunig’s base in n-butanol yielded a compound which upon oxidation with m-CPBA followed by nucleophilic displacement of the resulting activated methylsulfonyl groups with hydroxylamines gave the target .
- Results or Outcomes : The exact results or outcomes were not detailed in the source .
Agrochemical and Pharmaceutical Ingredients
- Scientific Field : Agrochemistry and Pharmacology .
- Summary of Application : Trifluoromethylpyridines (TFMP), which are derivatives of pyrimidines, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Building Block in Bio-active Compounds
- Scientific Field : Biochemistry .
- Summary of Application : Pyrimidine derivatives, such as 4-Chloro-6-ethyl-5-fluoropyrimidine, are used as building blocks in the preparation of bio-active compounds .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : These bio-active compounds are used in the creation of broad-spectrum triazole antifungal agents .
Fungicides
- Scientific Field : Agrochemistry .
- Summary of Application : Pyrimidine derivatives have been used in the development of fungicides .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : These fungicides might be potential candidates for controlling S. sclerotiorum and useful lead compounds to design new fungicides .
Antiviral Activity
- Scientific Field : Virology .
- Summary of Application : Indole derivatives, which are related to pyrimidines, have shown antiviral activity .
- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-6-(3-fluorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-3-2-4-9(13)5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTJREZOXCOPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



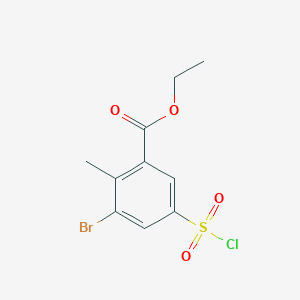
![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine](/img/structure/B1425825.png)
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1425826.png)
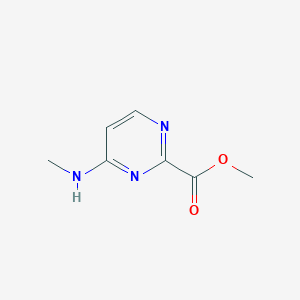
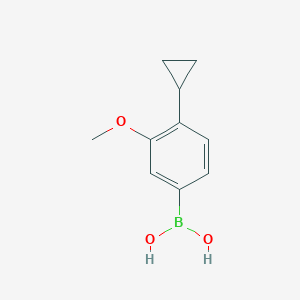
![3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425835.png)
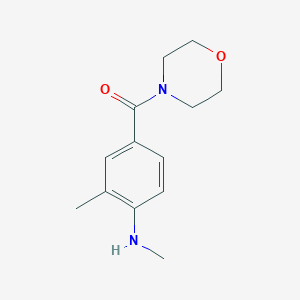
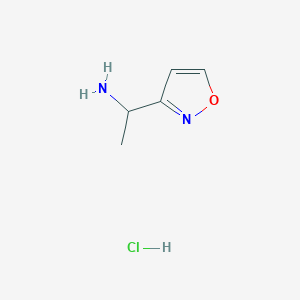
![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one](/img/structure/B1425839.png)
